6-(3-Iodophenyl)pyridine-2-carboxylic acid
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Overview
Description
6-(3-Iodophenyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodophenyl group attached to the pyridine ring at the 6th position and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-(3-Iodophenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3-Iodophenyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Iodophenyl)pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. The iodophenyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: 2-Pyridinecarboxylic acid, known for its role in metal chelation.
Nicotinic acid:
Isonicotinic acid: 4-Pyridinecarboxylic acid, used in the synthesis of various pharmaceuticals.
Uniqueness
6-(3-Iodophenyl)pyridine-2-carboxylic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C12H8INO2 |
---|---|
Molecular Weight |
325.10 g/mol |
IUPAC Name |
6-(3-iodophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8INO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) |
InChI Key |
GWIITIPZFCCSPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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